(4-chloro-1-methyl-1H-pyrazol-3-yl)methanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

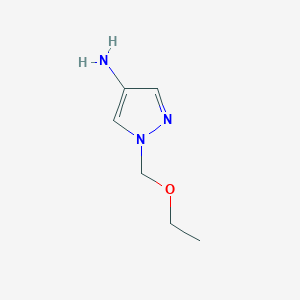

“(4-chloro-1-methyl-1H-pyrazol-3-yl)methanamine” is a chemical compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .

Molecular Structure Analysis

The molecular structure of “(4-chloro-1-methyl-1H-pyrazol-3-yl)methanamine” consists of a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms . The compound also contains a methyl group and a chloro group attached to the pyrazole ring .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: Antitubercular Agents

The compound has been utilized in the design and synthesis of novel heterocyclic chalcones, which show promise as antitubercular agents. This application leverages the compound’s ability to act as a scaffold for creating molecules that can potentially inhibit the growth of Mycobacterium tuberculosis .

Drug Discovery: Antileishmanial and Antimalarial Agents

In drug discovery, this pyrazole derivative has been explored for its antileishmanial and antimalarial properties. Molecular simulation studies have justified its potent in vitro activity against the promastigote form of Leishmania, with a desirable binding pattern in the active site of the target enzyme .

Synthetic Chemistry: Large-Scale Synthesis

The compound is involved in large-scale synthetic processes. It has been used in a sulfone displacement approach for the large-scale synthesis of related pyrimidin-2-amine derivatives, highlighting its versatility in organic synthesis .

Zukünftige Richtungen

Pyrazole derivatives, including “(4-chloro-1-methyl-1H-pyrazol-3-yl)methanamine”, continue to be a topic of interest in medicinal chemistry due to their wide range of biological activities . Future research may focus on the synthesis of new pyrazole derivatives and the exploration of their potential therapeutic applications .

Wirkmechanismus

Target of Action

Pyrazole derivatives are known for their diverse pharmacological effects . They have been studied for their potential antileishmanial and antimalarial activities .

Mode of Action

It’s worth noting that pyrazole derivatives have been shown to interact with their targets in a way that inhibits the growth of certain pathogens .

Biochemical Pathways

Pyrazole derivatives have been associated with the inhibition of certain pathogens, suggesting they may interfere with the biochemical pathways these organisms use for growth and replication .

Result of Action

Some pyrazole derivatives have been shown to exhibit potent antileishmanial and antimalarial activities .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for (4-chloro-1-methyl-1H-pyrazol-3-yl)methanamine involves the reaction of 4-chloro-3-methyl-1H-pyrazole with formaldehyde and ammonium chloride in the presence of a reducing agent.", "Starting Materials": [ "4-chloro-3-methyl-1H-pyrazole", "Formaldehyde", "Ammonium chloride", "Reducing agent" ], "Reaction": [ "Step 1: Dissolve 4-chloro-3-methyl-1H-pyrazole in a suitable solvent such as ethanol or methanol.", "Step 2: Add formaldehyde and ammonium chloride to the reaction mixture.", "Step 3: Add a reducing agent such as sodium borohydride or lithium aluminum hydride to the reaction mixture.", "Step 4: Stir the reaction mixture at room temperature for several hours.", "Step 5: Quench the reaction by adding water or a suitable acid to the mixture.", "Step 6: Extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate.", "Step 7: Purify the product by recrystallization or column chromatography." ] } | |

CAS-Nummer |

1017785-44-2 |

Produktname |

(4-chloro-1-methyl-1H-pyrazol-3-yl)methanamine |

Molekularformel |

C5H8ClN3 |

Molekulargewicht |

145.6 |

Reinheit |

95 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B6267397.png)